molecular formula C20H16F3N3O2 B2750917 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide CAS No. 339025-29-5

4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide

Cat. No. B2750917
CAS RN: 339025-29-5
M. Wt: 387.362
InChI Key: MUIMYPNUGYYFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C20H16F3N3O2 and its molecular weight is 387.362. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

Research on the structural analysis of anticonvulsant enaminones, including derivatives with pyridinyl components, has shed light on the importance of hydrogen bonding and molecular conformation. These studies are crucial for understanding the chemical behavior and potential applications of similar compounds in materials science and bioactive molecule development (Kubicki, Bassyouni, & Codding, 2000).

Luminescence and Stimuli-responsive Properties

Compounds with pyridinyl and benzamide groups have been characterized for their luminescent properties in various solvents and solid states. These materials exhibit aggregation-enhanced emission (AEE) and show potential for use in optoelectronic devices and sensors due to their stimuli-responsive behavior (Srivastava et al., 2017).

Heterocyclic Synthesis

The reactivity of similar structures towards the synthesis of heterocyclic compounds, including pyrazole, isoxazole, and pyridine derivatives, has been explored, demonstrating the compound's versatility in organic synthesis and drug design (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Calcium-Channel Antagonist Activity

Derivatives of the compound have been evaluated for their potential as calcium-channel antagonists, a crucial aspect in the development of new cardiovascular drugs. These studies provide insight into the structure-activity relationship essential for drug discovery (Linden, Şafak, Şimşek, & Gündüz, 2011).

Chemical Imidization Studies

The compound's analogs have been used to study the kinetics of chemical imidization, important in polymer science for developing new materials with enhanced properties. Understanding the effects of different reaction media on the formation of imide and isoimide rings is crucial for tailoring materials for specific applications (Koton et al., 1984).

properties

IUPAC Name

4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c21-20(22,23)16-8-9-18(27)26(13-16)12-14-4-6-15(7-5-14)19(28)25-11-17-3-1-2-10-24-17/h1-10,13H,11-12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIMYPNUGYYFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide

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